N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a naphthyridine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Ring: Starting from a suitable precursor, the naphthyridine ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for maximum yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide: Lacks the methyl group.
N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]quinolin-2-yl)sulfanyl]acetamide: Contains a quinoline ring instead of a naphthyridine ring.
Uniqueness
N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
371128-14-2 |
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Molecular Formula |
C18H17ClN4OS |
Molecular Weight |
372.9g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN4OS/c1-23-7-6-16-13(10-23)8-12(9-20)18(22-16)25-11-17(24)21-15-4-2-14(19)3-5-15/h2-5,8H,6-7,10-11H2,1H3,(H,21,24) |
InChI Key |
PCELSYLQMHUTFC-UHFFFAOYSA-N |
SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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